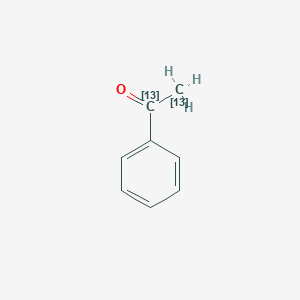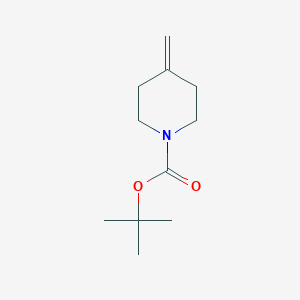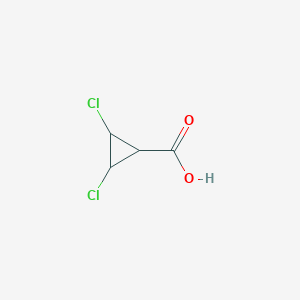
2,3-Dichlorocyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichlorocyclopropane-1-carboxylic acid (DCPA) is a cyclopropane herbicide that is widely used in agriculture to control weed growth. It is a highly effective herbicide due to its unique mechanism of action. DCPA is a non-selective herbicide that can control a wide range of weeds, including grasses and broadleaf weeds.
Wirkmechanismus
2,3-Dichlorocyclopropane-1-carboxylic acid inhibits the growth of plants by interfering with the biosynthesis of gibberellins, which are plant hormones that regulate cell elongation and division. 2,3-Dichlorocyclopropane-1-carboxylic acid inhibits the activity of an enzyme called ent-kaurene synthase, which is involved in the biosynthesis of gibberellins. This results in the stunted growth and eventual death of the plant.
Biochemical and Physiological Effects:
2,3-Dichlorocyclopropane-1-carboxylic acid has been shown to have minimal toxicity to mammals and other non-target organisms. However, it can have some effects on the environment, such as reducing the microbial activity in soil. 2,3-Dichlorocyclopropane-1-carboxylic acid has also been shown to have some phytotoxic effects on crops, particularly under certain environmental conditions.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dichlorocyclopropane-1-carboxylic acid is a widely used herbicide in agriculture, and its mechanism of action has been extensively studied. This makes it a valuable tool for studying plant growth and development. However, 2,3-Dichlorocyclopropane-1-carboxylic acid can be difficult to work with in the laboratory due to its low solubility in water and other solvents. This can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,3-Dichlorocyclopropane-1-carboxylic acid. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of 2,3-Dichlorocyclopropane-1-carboxylic acid. Another area of interest is the study of the environmental fate and transport of 2,3-Dichlorocyclopropane-1-carboxylic acid, particularly in soil and water systems. Finally, there is a need for further research on the potential effects of 2,3-Dichlorocyclopropane-1-carboxylic acid on non-target organisms and ecosystems.
Synthesemethoden
2,3-Dichlorocyclopropane-1-carboxylic acid can be synthesized through a multistep process that involves the reaction of cyclopropane with chlorine gas and sodium hydroxide. The resulting product is then treated with chloroacetic acid to form 2,3-Dichlorocyclopropane-1-carboxylic acid. The synthesis process has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2,3-Dichlorocyclopropane-1-carboxylic acid has been extensively studied for its herbicidal properties. It has been used in field trials to control weed growth in various crops, including corn, soybeans, and potatoes. 2,3-Dichlorocyclopropane-1-carboxylic acid has also been used as a model compound to study the metabolism and fate of cyclopropane herbicides in plants and the environment.
Eigenschaften
CAS-Nummer |
187250-64-2 |
|---|---|
Produktname |
2,3-Dichlorocyclopropane-1-carboxylic acid |
Molekularformel |
C4H4Cl2O2 |
Molekulargewicht |
154.98 g/mol |
IUPAC-Name |
2,3-dichlorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H4Cl2O2/c5-2-1(3(2)6)4(7)8/h1-3H,(H,7,8) |
InChI-Schlüssel |
MMGQAVZPAXQJMF-UHFFFAOYSA-N |
SMILES |
C1(C(C1Cl)Cl)C(=O)O |
Kanonische SMILES |
C1(C(C1Cl)Cl)C(=O)O |
Synonyme |
Cyclopropanecarboxylic acid, 2,3-dichloro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






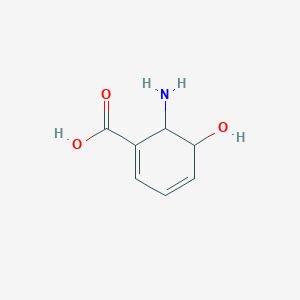
![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)


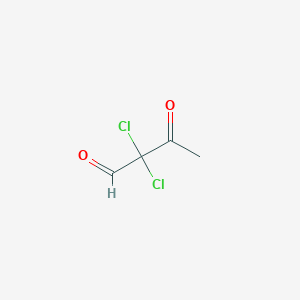
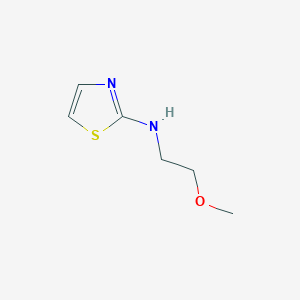

![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)

